molecular formula C20H22O2 B15090965 [3-(Benzyloxy)phenyl](cyclohexyl)methanone

[3-(Benzyloxy)phenyl](cyclohexyl)methanone

Cat. No.: B15090965
M. Wt: 294.4 g/mol
InChI Key: UPCKXUFBLKZBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)phenylmethanone is an organic compound that belongs to the class of methanones It is characterized by a phenyl ring substituted with a benzyloxy group and a cyclohexyl group attached to a methanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)phenylmethanone typically involves the reaction of cyclohexanecarbonyl chloride with 3-benzyloxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(Benzyloxy)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)phenylmethanone involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl phenyl ketone: Similar structure but lacks the benzyloxy group.

    Benzophenone: Contains two phenyl rings but no cyclohexyl group.

    Cyclohexyl benzyl ketone: Similar structure with a benzyl group instead of a benzyloxy group.

Uniqueness

The presence of both a benzyloxy group and a cyclohexyl group in 3-(Benzyloxy)phenylmethanone provides unique steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds .

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

cyclohexyl-(3-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C20H22O2/c21-20(17-10-5-2-6-11-17)18-12-7-13-19(14-18)22-15-16-8-3-1-4-9-16/h1,3-4,7-9,12-14,17H,2,5-6,10-11,15H2

InChI Key

UPCKXUFBLKZBCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.